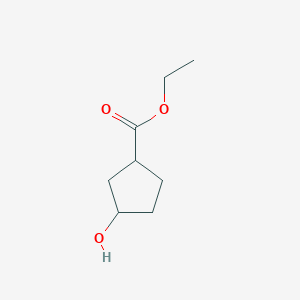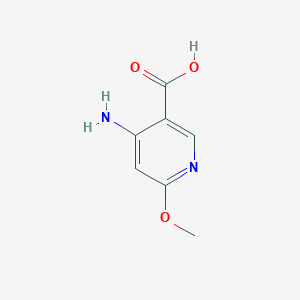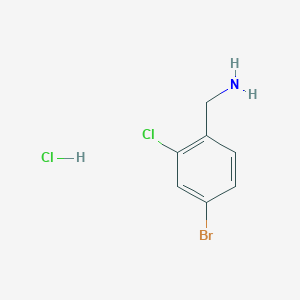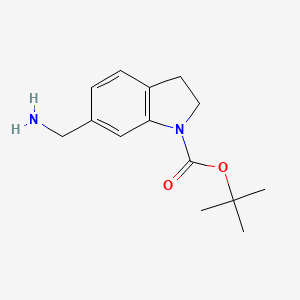
3-(4-Ethylphenyl)prop-2-en-1-ol
Overview
Description
3-(4-Ethylphenyl)prop-2-en-1-ol , also known as cinnamyl alcohol , is an organic compound with the chemical formula C9H10O. It belongs to the class of chalcones, which are open-chain flavonoids. Chalcones exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects. They have also found applications in materials science and organic solar cells .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and X-ray Diffraction Studies: The compound 3-(4-Ethylphenyl)prop-2-en-1-ol has been synthesized using specific techniques involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde, characterized by spectroscopic methods, and confirmed via X-ray diffraction. It crystallizes in the triclinic crystal class, indicating its specific structural properties (Thippeswamy et al., 2011).
Chemical Interactions and Properties
- Hydrogen Bonding and Crystal Packing: Studies have shown the significance of N⋯π and O⋯π interactions in the crystal packing of related compounds, contributing to understanding the chemical and structural properties of this compound derivatives (Zhang, Wu, & Zhang, 2011).
Applications in Technology
- Use in Organic Electronics: A derivative of this compound has shown potential in various applications such as organic light-emitting diodes (OLEDs), organic solar cells, and molecular gas sensors. This indicates the versatility and utility of this compound in advanced technological applications (Khairul et al., 2020).
Catalysis
- Catalysis in Hydrocarbonylation: The compound has been involved in hydrocarbonylation processes, catalyzed by rhodium triethylphosphine complexes. This application in catalysis highlights its significance in chemical synthesis and industrial processes (Simpson et al., 1996).
Biomedical Research
- Investigations in Antiproliferative Activity: Some derivatives have been studied for their antiproliferative activity on human cell lines, indicating potential medicinal or pharmacological applications. These studies show how modifications of the compound could lead to significant biological effects (Ma et al., 2017).
Material Science
- Optical Nonlinear Properties: Chalcone derivatives, closely related to this compound, have been explored for their optical nonlinear properties. These findings suggest potential applications in photonic devices and material science (Kumari et al., 2017).
properties
IUPAC Name |
3-(4-ethylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWYSKMHZKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)
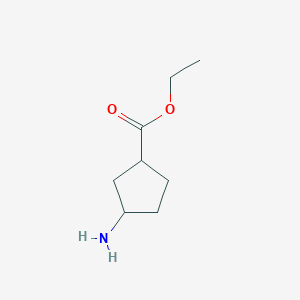
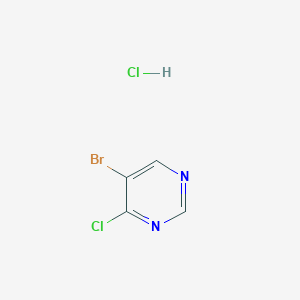
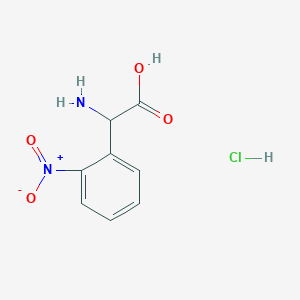
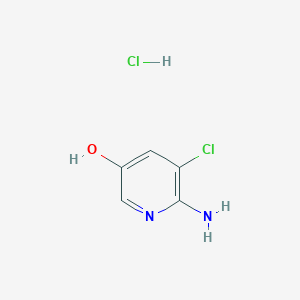
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
